1-Ethoxymethyl-5-ethyluracil 1-Ethoxymethyl-5-ethyluracil
Brand Name: Vulcanchem
CAS No.: 136160-48-0
VCID: VC14368613
InChI: InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13)
SMILES:
Molecular Formula: C9H14N2O3
Molecular Weight: 198.22 g/mol

1-Ethoxymethyl-5-ethyluracil

CAS No.: 136160-48-0

Cat. No.: VC14368613

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxymethyl-5-ethyluracil - 136160-48-0

Specification

CAS No. 136160-48-0
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
IUPAC Name 1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione
Standard InChI InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13)
Standard InChI Key VDDLRUOWGAIWIV-UHFFFAOYSA-N
Canonical SMILES CCC1=CN(C(=O)NC1=O)COCC

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-ethoxymethyl-5-ethyluracil typically involves a multi-step process starting from uracil or its derivatives. A key method involves the reaction of bis(trimethylsilyl)uracil with chloromethyl ethyl ether under controlled conditions, yielding the ethoxymethyl-substituted intermediate . Subsequent alkylation at the C5 position using ethylating agents such as ethyl bromide or iodide completes the synthesis . Alternative routes include the use of silylated uracil precursors reacted with α-bromoethane in acetonitrile at elevated temperatures (130°C), followed by purification via methanol washes .

Table 1: Key Synthetic Parameters

ParameterConditionsYield (%)Reference
Silylation agentHexamethyldisilazane (HMDS)85–90
Alkylation solventAnhydrous acetonitrile75–80
Reaction temperature130°C (Parr digestion vessel)70–75
Purification methodMethanol recrystallization>95% purity

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction (SC-XRD) studies of related 1-ethyluracil cocrystals reveal that substituents at the N1 and C5 positions influence hydrogen-bonding networks and π-π stacking interactions . For 1-ethoxymethyl-5-ethyluracil, Fourier-transform infrared (FT-IR) spectroscopy shows characteristic bands at 1683 cm⁻¹ (C=O stretch) and 3393 cm⁻¹ (N–H/O–H vibrations) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the ethoxymethyl group’s presence, with signals at δ 3.65 ppm (q, J = 7.1 Hz, CH₂CH₃) and δ 1.12 ppm (t, J = 7.0 Hz, CH₃) .

Physicochemical Properties

Thermal and Solubility Profiles

1-Ethoxymethyl-5-ethyluracil exhibits a high melting point (>300°C), consistent with its crystalline structure and strong intermolecular forces . Solubility studies indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water, necessitating ammonia water for aqueous dissolution .

Table 2: Physicochemical Properties

PropertyValueReference
Melting point>300°C
Density1.164 g/cm³ (predicted)
λmax (UV-Vis in EtOH)265 nm
pKa9.21 ± 0.10

Industrial and Research Applications

Pharmaceutical Intermediates

1-Ethoxymethyl-5-ethyluracil serves as a key intermediate in synthesizing antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its ethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .

Materials Science

In crystallography, its derivatives are employed to study supramolecular interactions. Cocrystals with carboxylic acids (e.g., salicylic acid) exhibit tunable hydrogen-bonding motifs, relevant for designing organic semiconductors .

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